molecular formula C8H14Cl2N4 B2652203 N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride CAS No. 1448850-68-7

N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride

Cat. No.: B2652203
CAS No.: 1448850-68-7
M. Wt: 237.13
InChI Key: XSPXVKUSJFPCNR-XCUBXKJBSA-N
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Description

N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine. One common method involves the initial formation of a pyrimidine intermediate, which is then reacted with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an ethanol solvent . The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium bicarbonate, ethanol, hydrochloric acid, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride include other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart is its specific structural configuration and the presence of the pyrrolidine ring, which may confer unique biological properties and enhance its potential as a therapeutic agent .

Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;;/h2,4,6-7,9H,1,3,5H2,(H,10,11,12);2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPXVKUSJFPCNR-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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